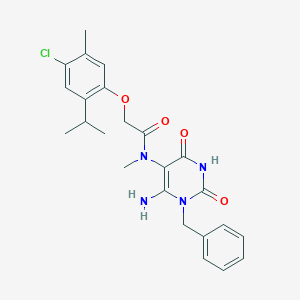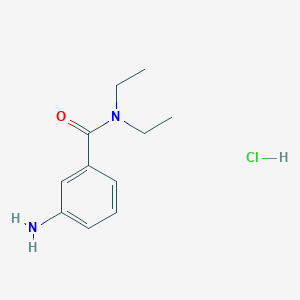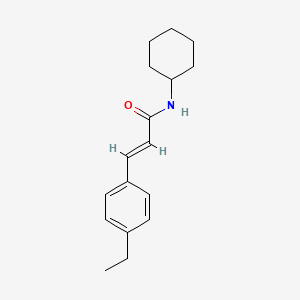![molecular formula C23H14FNO5 B7452500 [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7452500.png)
[2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate in its various applications is not fully understood. In the case of metal ion detection, it is believed that the compound undergoes a chelation process with the metal ion, leading to a change in its fluorescence properties. In the case of PDT, the compound is activated by light, leading to the generation of ROS that can induce cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate are not well studied. However, it has been shown to be non-toxic to cells at low concentrations, making it a promising candidate for further studies.
実験室実験の利点と制限
One of the main advantages of [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate is its strong fluorescence emission in the presence of metal ions, making it a useful tool for the detection of these ions. Another advantage is its high singlet oxygen quantum yield, making it a potential candidate for PDT. However, one of the limitations of the compound is its low solubility in water, which may affect its bioavailability and uptake in cells.
将来の方向性
There are several future directions for the study of [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in other areas such as bioimaging and drug delivery. Additionally, further studies are needed to understand the mechanism of action of the compound in its various applications and to evaluate its toxicity and biocompatibility in vivo.
合成法
The synthesis of [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate involves the reaction between 9,10-dioxoanthracene-1-carboxylic acid and 3-fluoroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of the anthracene derivative and the amino group of the aniline derivative. The resulting product is a yellow crystalline solid with a melting point of 280-282°C.
科学的研究の応用
[2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. The compound exhibits strong fluorescence emission in the presence of these metal ions, making it a promising candidate for the development of sensors and imaging agents.
Another area of research involves the use of [2-(3-Fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to generate reactive oxygen species (ROS) that can kill cancer cells. The compound has been shown to have high singlet oxygen quantum yield, making it a potential candidate for PDT.
特性
IUPAC Name |
[2-(3-fluoroanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FNO5/c24-13-5-3-6-14(11-13)25-19(26)12-30-23(29)18-10-4-9-17-20(18)22(28)16-8-2-1-7-15(16)21(17)27/h1-11H,12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWBMWMGYOUEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)OCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)

![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B7452434.png)

![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)
![4-[[(1-Benzylpyrrolidin-3-yl)amino]methyl]phenol](/img/structure/B7452448.png)
![(2E)-1-[3-(4-methoxyphenyl)oxiran-2-yl]-2-(1,3,3-trimethylindol-2-ylidene)ethanone](/img/structure/B7452459.png)

![2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide](/img/structure/B7452464.png)

![2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7452473.png)
![6-Amino-5-[2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7452481.png)

![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl (E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7452508.png)